molecular formula C13H18ClN B1486593 [(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine CAS No. 1156262-40-6

[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine

Cat. No.: B1486593
CAS No.: 1156262-40-6
M. Wt: 223.74 g/mol
InChI Key: SXXISJAWYFDNNG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.15 (m, 2H, Ar–H ortho to Cl)
    • δ 6.95–6.85 (m, 2H, Ar–H meta to Cl)
    • δ 3.12 (s, 3H, N–CH₃)
    • δ 2.55–2.40 (m, 1H, Cyclopentyl–CH)
    • δ 1.80–1.40 (m, 8H, Cyclopentyl–CH₂).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 147.2 (C–Cl)
    • δ 128.5, 127.8, 125.3 (Aromatic C)
    • δ 52.1 (N–CH₃)
    • δ 38.5 (Cyclopentyl–C).

Infrared (IR) Spectroscopy

  • Key Absorptions :
    • 3320 cm⁻¹ (N–H stretch, secondary amine)
    • 2920 cm⁻¹ (C–H stretch, cyclopentyl)
    • 1590 cm⁻¹ (C=C aromatic)
    • 1090 cm⁻¹ (C–Cl stretch).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 224.1 [M+H]⁺ (calc. 223.74).
  • Fragmentation Pattern :
    • Base peak at m/z 167.1 (loss of cyclopentyl group)
    • m/z 126.0 (chlorophenyl fragment).

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallography data for (4-chlorophenyl)(cyclopentyl)methylamine is limited, studies on structurally analogous compounds provide insights:

  • Related Compound : (4-Chlorophenyl)(cyclopentyl)methanamine hydrochloride crystallizes in the P2₁2₁2₁ space group with unit cell parameters a = 8.45 Å, b = 10.23 Å, c = 12.56 Å.
  • Hydrogen Bonding : Intramolecular N–H⋯N hydrogen bonds stabilize the conformation (bond length: 2.02 Å).
  • Packing Arrangement : Molecules form herringbone patterns via weak C–H⋯π interactions (distance: 3.12 Å).
Crystallographic Parameter Value
Space Group P2₁2₁2₁
Unit Cell Volume 1087.3 ų
Hydrogen Bond Length (N–H⋯N) 2.02 Å
C–H⋯π Interaction Distance 3.12 Å

Properties

IUPAC Name

1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c1-15-13(10-4-2-3-5-10)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXISJAWYFDNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Chlorophenyl)(cyclopentyl)methylamine, with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol, is a compound of significant interest in biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

The biological activity of (4-Chlorophenyl)(cyclopentyl)methylamine is primarily attributed to its interaction with specific receptors and enzymes. The compound is known to modulate the activity of neurotransmitter receptors, which can lead to various pharmacological effects, including analgesic and anti-inflammatory responses .

Key Mechanisms:

  • Receptor Binding : The compound exhibits binding affinity towards several neurotransmitter receptors, influencing central nervous system (CNS) activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, contributing to its therapeutic effects in various biological systems.

Biological Activity

Research indicates that (4-Chlorophenyl)(cyclopentyl)methylamine possesses a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
  • Neuropharmacological Effects : The compound has been evaluated for its potential in treating CNS disorders due to its receptor modulation capabilities .

Study 1: Antimicrobial Properties

In a study evaluating the antibacterial properties of various compounds, (4-Chlorophenyl)(cyclopentyl)methylamine was tested against multiple bacterial strains. The results indicated that it exhibited significant inhibitory activity against gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Study 2: CNS Activity

Another research focused on the CNS effects of (4-Chlorophenyl)(cyclopentyl)methylamine. Using in vitro assays, the compound demonstrated high affinity for dopamine receptors, indicating its potential use in treating disorders like depression and schizophrenia .

Comparative Analysis

The following table summarizes the biological activities of (4-Chlorophenyl)(cyclopentyl)methylamine compared to similar compounds:

Compound NameAntimicrobial ActivityCNS ActivityEnzyme Inhibition
(4-Chlorophenyl)(cyclopentyl)methylamineModerate to StrongHighYes
(4-Bromophenyl)(cyclopentyl)methylamineModerateModerateNo
(4-Fluorophenyl)(cyclopentyl)methylamineWeakHighYes

Research Findings

Recent studies have highlighted the unique properties of (4-Chlorophenyl)(cyclopentyl)methylamine due to the presence of the 4-chlorophenyl group. This group enhances the compound's binding affinity and selectivity for specific targets, making it a valuable scaffold for drug development .

Scientific Research Applications

Enzyme Inhibition

(4-Chlorophenyl)(cyclopentyl)methylamine has been shown to inhibit specific enzymes, contributing to its potential therapeutic effects. For instance, it has been investigated for its role in inhibiting lysosomal phospholipase A2, which is crucial in the context of drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes . This inhibition could be pivotal in developing treatments for diseases associated with phospholipid metabolism.

Cancer Research

The compound's potential as an MCT4 (monocarboxylate transporter 4) inhibitor has been explored in cancer research. MCT4 plays a significant role in cancer cell metabolism, particularly in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. Inhibiting MCT4 may reduce lactic acid export from tumor cells, potentially impairing tumor growth and metastasis .

Topical Applications

Recent studies have indicated that compounds similar to (4-Chlorophenyl)(cyclopentyl)methylamine can be utilized in cosmetic formulations. The ability to modulate skin properties such as hydration and texture makes it a candidate for inclusion in creams and lotions aimed at improving skin health . The compound's interaction with skin cells could enhance the efficacy of topical treatments.

Case Studies

Study Application Findings
Study on enzyme inhibitionInhibition of lysosomal phospholipase A2Demonstrated significant reduction in phospholipid accumulation in treated cells .
Cancer metabolism researchMCT4 inhibitionSilencing MCT4 led to decreased inflammatory responses and reduced tumor growth in animal models .
Cosmetic formulation studySkin hydration and texture improvementVariations of the compound showed enhanced moisturizing properties when incorporated into formulations .

Comparison with Similar Compounds

(4-Chlorophenyl)(pyridin-4-yl)methylamine

  • Structure : Replaces the cyclopentyl group with a pyridin-4-yl ring.
  • Molecular Formula : C₁₃H₁₃ClN₂; Molecular Weight : 232.71 g/mol .
  • Key Differences: The pyridine ring introduces aromaticity and a hydrogen-bond acceptor (N atom), enhancing solubility in polar solvents.
  • Applications : Pyridine-containing amines are often explored for receptor-targeted therapies (e.g., kinase inhibitors) .

[2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine

  • Structure : Features a 4-chlorophenethyl chain and a 2-methylbenzyl group.
  • Molecular Formula : C₁₆H₁₈ClN; Molecular Weight : 259.77 g/mol .
  • Key Differences: Extended alkyl chain increases flexibility, which may alter binding kinetics to targets.
  • Applications : Phenethylamine derivatives are common in psychoactive compounds, suggesting CNS activity .

{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride

  • Structure : Incorporates an isoxazole ring linked to the 4-chlorophenyl group.
  • Molecular Formula : C₁₀H₁₀Cl₂N₂O; Molecular Weight : 245.1 g/mol .
  • Key Differences :
    • The isoxazole heterocycle enhances polarity and metabolic stability due to resistance to cytochrome P450 oxidation.
    • The hydrochloride salt improves aqueous solubility, making it suitable for formulation .
  • Applications : Isoxazole derivatives are prevalent in antimicrobial and anti-inflammatory agents .

1-[(4-Chlorophenyl)methyl]piperidin-4-amine

  • Structure : Contains a piperidine ring substituted with a 4-chlorobenzyl group.
  • Molecular Formula : C₁₂H₁₇ClN₂; Molecular Weight : 224.73 g/mol .
  • Key Differences :
    • The piperidine ring introduces a six-membered aliphatic ring, altering conformational dynamics compared to cyclopentyl.
    • The secondary amine at the 4-position may enhance interactions with G-protein-coupled receptors (GPCRs) .
  • Applications : Piperidine amines are widely used in antipsychotic and analgesic drugs .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C₁₃H₁₆ClN 221.73 Cyclopentyl rigidity, moderate lipophilicity CNS agents, receptor modulators
Pyridin-4-yl analog C₁₃H₁₃ClN₂ 232.71 Pyridine enhances solubility and H-bonding Kinase inhibitors
Isoxazole derivative C₁₀H₁₀Cl₂N₂O 245.10 Isoxazole improves metabolic stability Antimicrobials
Piperidine analog C₁₂H₁₇ClN₂ 224.73 Piperidine ring for GPCR interactions Antipsychotics
Phenethylamine derivative C₁₆H₁₈ClN 259.77 Flexible alkyl chain, steric bulk Psychoactive agents

Research Findings and Implications

  • Lipophilicity vs. Solubility : The cyclopentyl group in the target compound provides a balance between lipophilicity (logP ~3.5 estimated) and solubility, whereas pyridine or isoxazole substituents increase polarity at the expense of membrane permeability .
  • Metabolic Stability : Cyclopentyl and piperidine rings are less prone to oxidative metabolism compared to benzyl or phenethyl groups, suggesting longer half-lives for the target compound .
  • Synthetic Accessibility : The target compound can be synthesized via reductive amination of 4-chlorophenylcyclopentyl ketone with methylamine, a method analogous to protocols in .

Preparation Methods

Reductive Amination Route

One of the most reliable methods involves the reductive amination of the corresponding ketone or aldehyde precursor with methylamine or methylamine derivatives.

  • Step 1: Synthesis of 1-(4-chlorophenyl)-1-cyclopentylmethanone (the ketone precursor) by Friedel-Crafts acylation or via Grignard reaction with 4-chlorobenzyl halides and cyclopentanone derivatives.
  • Step 2: Reductive amination of the ketone with methylamine under reducing conditions (e.g., sodium cyanoborohydride or sodium borohydride in the presence of methylamine) to yield (4-Chlorophenyl)(cyclopentyl)methylamine.

This method offers good control over the amination step and can be optimized for stereoselectivity by using chiral catalysts or auxiliaries.

Organometallic Intermediate Approach

Another approach involves the formation of organometallic intermediates such as Grignard reagents derived from 4-chlorobromobenzene, which are then reacted with cyclopentyl-containing electrophiles.

  • Step 1: Preparation of the Grignard reagent by reacting magnesium metal with 4-chlorobromobenzene in anhydrous ether or tetrahydrofuran (THF).
  • Step 2: Reaction of this Grignard reagent with cyclopentanone or cyclopentyl-containing nitriles to form the corresponding alcohol or ketone intermediate.
  • Step 3: Conversion of the intermediate to the amine via reductive amination or amination reactions.

This method is advantageous for its versatility and the ability to introduce various substituents on the aromatic ring.

Example Synthesis Protocol (Adapted from Related Cyclopentylamine Compounds)

Step Reagents and Conditions Description Yield / Purity
1 Magnesium turnings, 4-chlorobromobenzene, anhydrous ether, reflux 1-2 h Formation of 4-chlorophenylmagnesium bromide (Grignard reagent) Quantitative formation monitored by titration
2 Addition of cyclopentanone or cyclopentyl nitrile at 0 °C to reflux Nucleophilic addition to form intermediate ketone or nitrile derivative 75-85% isolated yield
3 Reductive amination: methylamine, NaBH3CN, methanol, room temperature, 12-24 h Conversion of ketone to (4-Chlorophenyl)(cyclopentyl)methylamine 70-90% yield, >95% purity after purification

Research Findings and Optimization Notes

  • Solvent Choice: Anhydrous ether or THF is critical for Grignard reagent stability and reactivity.
  • Temperature Control: Low temperature during the addition of electrophiles prevents side reactions and improves selectivity.
  • Reductive Amination: Sodium cyanoborohydride is preferred for its mild reducing power and selectivity for imine reduction over ketone reduction.
  • Purification: Standard extraction followed by recrystallization or chromatographic techniques yields high purity amine.

Comparative Analysis of Preparation Routes

Preparation Method Advantages Disadvantages Industrial Suitability
Reductive Amination High selectivity, mild conditions Requires careful handling of reagents Suitable with scale-up potential
Organometallic Intermediate Versatile, allows substitution Sensitive to moisture, requires inert atmosphere More complex, but scalable
Friedel-Crafts Acylation + Amination Simple steps, commercially available reagents Potential for polyalkylation, lower selectivity Limited by regioselectivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chlorophenyl)(cyclopentyl)methylamine, and how are intermediates purified?

  • Methodology : Reductive amination is a primary method, involving cyclopentanone derivatives and methylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . Alternative routes may use Grignard reagents (e.g., cyclopentylmagnesium bromide) reacting with 4-chlorobenzonitrile, followed by methylation with methyl iodide .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR (CDCl₃) to confirm cyclopentyl, 4-chlorophenyl, and methylamine substituents. Key signals: δ 1.5–2.1 ppm (cyclopentyl CH₂), δ 2.3 ppm (N–CH₃), δ 7.2–7.4 ppm (aromatic protons) .
  • HPLC-MS : ESI+ mode to verify molecular ion ([M+H]⁺) and rule out byproducts .

Q. What safety protocols are essential for handling this amine in laboratory settings?

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact. Use fume hoods due to potential amine volatility .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate; collect organic residues in halogenated waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesis?

  • Variables :

  • Catalysts : Sodium hydride (NaH) enhances methylation efficiency ; palladium catalysts improve reductive amination .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution, while methanol aids in intermediate stabilization .

    • Monitoring : In-situ FTIR tracks carbonyl reduction (disappearance of ~1700 cm⁻¹ peak) .
    Synthetic Route Catalyst Solvent Yield
    Reductive AminationPd/C (5%)Ethanol68–72%
    Grignard AlkylationNoneTHF55–60%

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in biological systems?

  • Comparative SAR : Replace cyclopentyl with cyclohexyl or 4-chlorophenyl with 4-fluorophenyl to assess steric/electronic effects on receptor binding .
  • In Vitro Assays : MTT assays (e.g., MCF-7 cells) to evaluate cytotoxicity; IC₅₀ values correlate substituent hydrophobicity .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and H-bonding potential at the amine group .

Q. How should researchers address contradictory data in reported biological activities?

  • Case Study : If one study reports potent α-adrenergic activity while another shows no effect:

Replicate Experiments : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 10 µM compound, 24h incubation) .

Validate Purity : Re-analyze compound batches via LC-MS to rule out degradation or impurities .

Control Variables : Test enantiomers separately if chirality is present (e.g., via chiral HPLC) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (ChemDraw, ACD/Labs) to confirm structural assignments .
  • Experimental Design : Use a fractional factorial design (e.g., 2⁴⁻¹) to screen variables like temperature, solvent, catalyst loading, and reaction time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine
Reactant of Route 2
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[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.